molecular formula C16H18BrN3O3 B10920287 4-({3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}amino)-4-oxobutanoic acid

4-({3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}amino)-4-oxobutanoic acid

Cat. No.: B10920287
M. Wt: 380.24 g/mol
InChI Key: DAUVXQSCVAFWJT-UHFFFAOYSA-N
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Description

4-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]ANILINO}-4-OXOBUTANOIC ACID is a complex organic compound that features a pyrazole ring substituted with a bromo group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]ANILINO}-4-OXOBUTANOIC ACID typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with an appropriate aniline derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]ANILINO}-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce compounds with altered oxidation states .

Scientific Research Applications

4-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]ANILINO}-4-OXOBUTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]ANILINO}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets. The bromo and methyl groups on the pyrazole ring play a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by interacting with enzymes or receptors, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]ANILINO}-4-OXOBUTANOIC ACID is unique due to its combination of a pyrazole ring with an aniline and oxobutanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H18BrN3O3

Molecular Weight

380.24 g/mol

IUPAC Name

4-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]anilino]-4-oxobutanoic acid

InChI

InChI=1S/C16H18BrN3O3/c1-10-16(17)11(2)20(19-10)9-12-4-3-5-13(8-12)18-14(21)6-7-15(22)23/h3-5,8H,6-7,9H2,1-2H3,(H,18,21)(H,22,23)

InChI Key

DAUVXQSCVAFWJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)NC(=O)CCC(=O)O)C)Br

Origin of Product

United States

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